molecular formula C12H10N2O3 B3255283 4-[(4-Nitrophenoxy)methyl]pyridine CAS No. 252918-98-2

4-[(4-Nitrophenoxy)methyl]pyridine

Cat. No. B3255283
CAS RN: 252918-98-2
M. Wt: 230.22 g/mol
InChI Key: CKJGMKQACZUWAG-UHFFFAOYSA-N
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Description

“4-[(4-Nitrophenoxy)methyl]pyridine” is a chemical compound with the molecular formula C12H10N2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step process. For instance, a novel aromatic diamine monomer, containing pyridine ring units, ether linkage moieties, and diethylaminophenyl pendent groups, was synthesized through three-step methods . Another example is the two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide .


Molecular Structure Analysis

The molecular structure of “4-[(4-Nitrophenoxy)methyl]pyridine” can be represented by the SMILES string CC1=CC=N+C=C1OC2=CC=C(N+=O)C=C2.Cl . The molecular weight of this compound is 230.22 .


Chemical Reactions Analysis

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 and H2SO4 mixed acid as the nitration reagent is usually exothermic .


Physical And Chemical Properties Analysis

The predicted density of “4-[(4-Nitrophenoxy)methyl]pyridine” is 1.309±0.06 g/cm3 . The predicted boiling point is 345.0±17.0 °C , and the flash point is 162.4°C .

Scientific Research Applications

Fluorescent Polyimides Synthesis

4-[(4-Nitrophenoxy)methyl]pyridine has been used in the synthesis of novel fluorescent polyimides. These polyimides, synthesized from pyridine-containing aromatic diamine monomers, exhibit high solubility in common organic solvents and demonstrate excellent thermal stability. Their unique properties make them suitable for various applications, including in the field of advanced materials and electronics (Huang et al., 2012).

Nitration of Pyridine Derivatives

The compound is also involved in the study of nitration processes of pyridine derivatives. For example, research on the directive influence of the N-oxide group during the nitration of pyridine-N-oxide derivatives provides insights into the chemical behavior and reactivity of these compounds, which are important for developing new chemical synthesis methods (Hertog, Kolder & Combe, 2010).

Preparation of Pyrimidine Nucleosides Derivatives

It serves as a reactive intermediate in the preparation of modified derivatives of pyrimidine nucleosides. This application is crucial in the field of medicinal chemistry, where modifications of nucleosides can lead to the development of new pharmaceutical agents (Miah, Reese & Song, 1997).

Safety And Hazards

While specific safety data for “4-[(4-Nitrophenoxy)methyl]pyridine” is not available, it’s important to handle all chemical compounds with care. For instance, pyridine is classified as a flammable liquid, and it can cause skin irritation and serious eye irritation .

Future Directions

The future directions for “4-[(4-Nitrophenoxy)methyl]pyridine” and similar compounds could involve their use in the synthesis of fine chemicals and key pharmaceutical intermediates . Microreaction technology has emerged as a useful approach for the synthesis of these compounds, especially when the reactions are highly exothermic .

properties

IUPAC Name

4-[(4-nitrophenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-1-3-12(4-2-11)17-9-10-5-7-13-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJGMKQACZUWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Nitrophenoxy)methyl)pyridine

CAS RN

252918-98-2
Record name 4-[(4-Nitrophenoxy)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252918-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

4-hydroxymethyl-pyridine (2.23 g, 20 mmol) is added to a suspension of KOH (1.32 g, 20 mmol) and Aliquat 336 (0.937 mL). After stirring for 5 min at rt, 1-chloro-4-nitro-benzene (2.68 g, 16.7 mmol) is added. The resulting reaction mixture is further stirred at rt for 5 min and then at 80° C. for 2 h. The reaction mixture is filtered over silica gel (15 g), concentrated under reduced pressure, and flash chronatographed (silica gel, 3×50 cm, acetone/CH2Cl2=5:95→15:85) to give the title compound as a yellow solid: M+H=231.0; 1H-NMR (400 MHz, DMSO-d6): 8.58 (d, 6.5 Hz, 2H, pyrimidinyl), 8.22 (d, 8.5 Hz, 2H, phenyl-NO2), 7.44 (d, 6.5 Hz, pyrimidinyl), 7.21 (d, 8.5 Hz, 2H, phenyl-NO2), 5.34 (s, 2H, CH2); Rf (acetone/CH2Cl2=15:85): 0.32; HPLC (System 1): 3.40 min.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.937 mL
Type
catalyst
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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